Methyl 2,4-dichlorobenzoate

Description

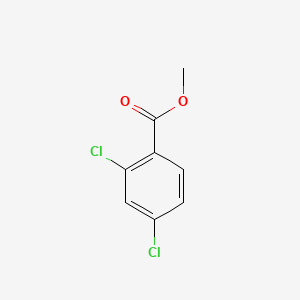

Structure

3D Structure

Properties

IUPAC Name |

methyl 2,4-dichlorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Cl2O2/c1-12-8(11)6-3-2-5(9)4-7(6)10/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCRWILYAWSRHBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C(C=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Cl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60188611 | |

| Record name | Methyl 2,4-dichlorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60188611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35112-28-8 | |

| Record name | Benzoic acid, 2,4-dichloro-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35112-28-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 2,4-dichlorobenzoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035112288 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 2,4-dichlorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60188611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 2,4-dichlorobenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.598 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Methyl 2,4-dichlorobenzoate CAS number 35112-28-8

An In-depth Technical Guide to Methyl 2,4-dichlorobenzoate (CAS 35112-28-8)

Executive Summary

This compound is a halogenated aromatic ester, a key intermediate in the synthesis of various specialty chemicals and pharmacologically relevant molecules. This guide provides a comprehensive technical overview of its physicochemical properties, established synthesis protocols, analytical characterization methods, and critical safety and handling procedures. The content herein is curated for researchers, chemists, and professionals in the fields of chemical synthesis and drug development, offering field-proven insights into the practical application and handling of this versatile building block.

Introduction

This compound, identified by CAS Number 35112-28-8, is a derivative of benzoic acid characterized by chlorine substituents at the 2 and 4 positions of the benzene ring and a methyl ester functional group.[1] Its structural features, particularly the electron-withdrawing chlorine atoms and the reactive ester group, make it a valuable precursor in organic synthesis. The strategic placement of the chlorine atoms influences the reactivity of the aromatic ring and provides handles for further functionalization. This compound is most notably utilized as a primary starting material for the synthesis of 2,4-dichlorobenzohydroxamic acid, a molecule of interest in medicinal chemistry.

Physicochemical and Chemical Properties

A thorough understanding of a compound's physical properties is fundamental to its application in a laboratory or industrial setting. The key properties of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 35112-28-8 | [1], |

| Molecular Formula | C₈H₆Cl₂O₂ | [1],[2] |

| Molecular Weight | 205.04 g/mol | [1], |

| Appearance | Colorless to pale yellow liquid | ,[3] |

| Boiling Point | 239 °C (lit.) | ,[4] |

| Density | 1.386 g/mL at 25 °C (lit.) | ,[4] |

| Refractive Index (n20/D) | 1.557 (lit.) | ,[4] |

| Flash Point | >110 °C (>230 °F) - closed cup | |

| SMILES String | COC(=O)c1ccc(Cl)cc1Cl | ,[5] |

| InChI Key | VCRWILYAWSRHBN-UHFFFAOYSA-N |

Synthesis and Manufacturing

The primary and most efficient route for synthesizing this compound is through the Fischer esterification of its corresponding carboxylic acid, 2,4-dichlorobenzoic acid.[1] This acid is itself typically prepared via the oxidation of 2,4-dichlorotoluene.[6][7]

Caption: Mechanism of Fischer esterification for synthesis.

Experimental Protocol: Laboratory Scale Synthesis

This protocol describes a standard laboratory procedure for the synthesis of this compound.

Materials:

-

2,4-Dichlorobenzoic acid (1.0 eq)

-

Methanol (reagent grade, ~20 eq, serves as reagent and solvent)

-

Concentrated Sulfuric Acid (H₂SO₄, catalytic amount, ~0.05 eq)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Dichloromethane or Diethyl Ether (for extraction)

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,4-dichlorobenzoic acid (1.0 eq) and methanol (~20 eq).

-

Catalyst Addition: While stirring, carefully add concentrated sulfuric acid (catalytic amount) to the mixture.

-

Reflux: Heat the reaction mixture to reflux (approximately 65-70°C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup - Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess methanol using a rotary evaporator.

-

Extraction: Dissolve the residue in dichloromethane or diethyl ether. Transfer the organic solution to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst and any unreacted carboxylic acid), and finally with brine.

-

Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent.

-

Purification: Remove the solvent under reduced pressure to yield the crude product. For high purity, the product can be further purified by vacuum distillation. [4]

Spectroscopic and Analytical Characterization

Confirming the identity and purity of the synthesized product is a critical step. Standard analytical techniques are employed for this purpose.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show three distinct signals in the aromatic region (approx. 7.3-7.8 ppm) corresponding to the three protons on the dichlorinated benzene ring. A sharp singlet corresponding to the three methyl ester protons will appear upfield (approx. 3.9 ppm).

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will display signals for the carbonyl carbon (~165 ppm), six unique aromatic carbons (four substituted, two unsubstituted), and the methoxy carbon (~52 ppm).

-

IR (Infrared) Spectroscopy: Key characteristic peaks include a strong C=O stretch for the ester at ~1720-1740 cm⁻¹, C-O stretches at ~1100-1300 cm⁻¹, and C-Cl stretches in the fingerprint region.

-

MS (Mass Spectrometry): The mass spectrum will show a molecular ion peak (M⁺) at m/z 204. A characteristic isotopic pattern for two chlorine atoms ([M]⁺, [M+2]⁺, [M+4]⁺ in a ratio of approximately 9:6:1) will be a definitive indicator of the compound's identity. [8]* Chromatography (GC/HPLC): Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) can be used to assess the purity of the final product, which is typically greater than 97-98% for commercially available grades.

Chemical Reactivity and Applications

This compound serves as a versatile building block, primarily due to the reactivity of its ester functional group. It can undergo reactions such as hydrolysis back to the carboxylic acid, or amidation with amines to form amides.

Its principal documented application is as a key intermediate in the synthesis of 2,4-dichlorobenzohydroxamic acid. [9]This transformation is typically achieved by reacting the ester with hydroxylamine.

Caption: Use of this compound as a synthetic precursor.

Safety, Handling, and Storage

Proper handling and storage are imperative to ensure laboratory safety.

-

Hazard Identification: According to the Globally Harmonized System (GHS), this compound is classified with the following hazard statements:

-

First Aid Measures:

-

Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician. [11] * Skin Contact: Wash off with soap and plenty of water. Consult a physician. [11] * Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician. [11] * Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician. [11]

-

-

Handling and Storage:

Conclusion

This compound (CAS 35112-28-8) is a well-characterized chemical intermediate with established synthesis routes and clear applications, particularly in the creation of more complex molecules for research. Its utility is rooted in its defined physicochemical properties and predictable reactivity. This guide has provided the core technical information required for its synthesis, characterization, and safe handling, serving as a foundational resource for scientific professionals.

References

-

Amerigo Scientific. This compound. [Link]

-

CP Lab Safety. Methyl 2, 4-Dichlorobenzoate, min 98% (GC), 100 grams. [Link]

-

Chemsrc. This compound | CAS#:35112-28-8. [Link]

-

PubChem, National Institutes of Health. This compound. [Link]

-

ChemBK. Benzoic acid, 2,4-dichloro-, ethyl ester. [Link]

-

Wikipedia. 2,4-Dichlorobenzoic acid. [Link]

- Google Patents.

-

PubChemLite. This compound (C8H6Cl2O2). [Link]

-

Stenutz. This compound. [Link]

-

ResearchGate. (PDF) Methyl 2,5-dichlorobenzoate. [Link]

- Google Patents. WO2019059801A1 - Method for preparing benzoic acid esters.

Sources

- 1. This compound - Amerigo Scientific [amerigoscientific.com]

- 2. This compound | C8H6Cl2O2 | CID 37055 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 35112-28-8 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 4. This compound | 35112-28-8 [chemicalbook.com]

- 5. This compound [stenutz.eu]

- 6. 2,4-Dichlorobenzoic acid - Wikipedia [en.wikipedia.org]

- 7. JPS5553239A - Preparation of 2,4-dichlorobenzoic acid - Google Patents [patents.google.com]

- 8. PubChemLite - this compound (C8H6Cl2O2) [pubchemlite.lcsb.uni.lu]

- 9. This compound , 98% , 35112-28-8 - CookeChem [cookechem.com]

- 10. echemi.com [echemi.com]

- 11. tcichemicals.com [tcichemicals.com]

Methyl 2,4-dichlorobenzoate physical properties

An In-depth Technical Guide to the Physical Properties of Methyl 2,4-dichlorobenzoate

Introduction

This compound is a halogenated aromatic ester, a chemical entity of significant interest to the research and pharmaceutical development sectors.[1][2][3] Structurally characterized by a benzene ring substituted with two chlorine atoms, a methyl group, and an ester functional group, this compound serves as a versatile intermediate in organic synthesis. Its primary documented application includes its use in the synthesis of 2,4-dichloro-benzohydroxamic acid, a molecule with potential relevance in medicinal chemistry.[2][3][4]

This guide provides a comprehensive, technically-grounded overview of the core physical and chemical properties of this compound. Moving beyond a simple recitation of data, this document is designed to provide researchers, scientists, and drug development professionals with the causal reasoning behind experimental methodologies and the practical implications of each physical parameter. The protocols described herein are designed as self-validating systems, ensuring reproducibility and accuracy in the laboratory setting.

Core Physicochemical Properties

A precise understanding of a compound's physical properties is fundamental to its application in synthesis, purification, and formulation. These parameters dictate choices regarding reaction conditions, solvent systems, purification techniques (such as distillation), and storage protocols. The key properties of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 35112-28-8 | [1][5] |

| Molecular Formula | C₈H₆Cl₂O₂ | [1][5][6] |

| Molecular Weight | 205.04 g/mol | [1][5][6] |

| Appearance | Clear colorless to pale yellow liquid | [4] |

| Boiling Point | 239 °C (at 760 mmHg) | [2][4][5] |

| Density | 1.386 g/mL (at 25 °C) | [2][5][6] |

| Refractive Index (n²⁰/D) | 1.557 | [2][4][5] |

| Flash Point | > 110 °C (> 230 °F) | [4] |

| Storage Temperature | Room Temperature, sealed in dry conditions | [4] |

Spectroscopic Profile for Structural Verification

Spectroscopic analysis is indispensable for confirming the identity and purity of a chemical compound. While individual spectra can vary slightly based on instrumentation and sample preparation, the following describes the expected spectroscopic signature of this compound, grounded in fundamental principles of molecular spectroscopy.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons and the methyl ester protons. The three aromatic protons will appear in the downfield region (typically δ 7.0-8.0 ppm), with their chemical shifts and coupling patterns dictated by the positions of the two electron-withdrawing chlorine atoms and the ester group. The methyl group will present as a sharp singlet further upfield (typically δ 3.8-4.0 ppm) due to the deshielding effect of the adjacent ester oxygen, integrating to three protons.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum should display eight distinct signals. The carbonyl carbon of the ester will be the most downfield signal (typically δ 165-170 ppm). The six aromatic carbons will appear in the δ 120-140 ppm range, with the carbons directly bonded to chlorine atoms showing characteristic shifts. The methyl carbon of the ester will be the most upfield signal (typically δ 50-55 ppm).

-

Infrared (IR) Spectroscopy: The IR spectrum provides key functional group information. A strong, sharp absorption band is expected around 1720-1740 cm⁻¹ corresponding to the C=O (carbonyl) stretch of the ester. Additional characteristic peaks will include C-O stretches (around 1100-1300 cm⁻¹), aromatic C=C stretching bands (around 1450-1600 cm⁻¹), and C-Cl stretching absorptions in the fingerprint region (typically below 800 cm⁻¹).

-

Mass Spectrometry (MS): In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 204. Due to the presence of two chlorine atoms, a characteristic isotopic pattern is expected. Chlorine has two major isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). This results in an M⁺ peak cluster with signals at m/z 204 (for C₈H₆³⁵Cl₂O₂), m/z 206 (for C₈H₆³⁵Cl³⁷ClO₂), and m/z 208 (for C₈H₆³⁷Cl₂O₂). The relative intensities of these peaks will be approximately 9:6:1, providing definitive evidence for the presence of two chlorine atoms. Common fragmentation patterns would include the loss of the methoxy group (•OCH₃, 31 u) or the carbomethoxy group (•COOCH₃, 59 u).

Experimental Determination of Physical Properties

The following section details field-proven, step-by-step methodologies for the accurate determination of key physical properties. The causality behind critical steps is explained to ensure robust and reliable data generation.

Protocol 1: Boiling Point Determination via Distillation

The boiling point is a critical parameter for assessing purity and designing purification protocols. This method relies on establishing a stable vapor-liquid equilibrium.

Methodology:

-

Apparatus Setup: Assemble a standard simple distillation apparatus using a round-bottom flask, a distillation head with a port for a thermometer, a condenser, and a receiving flask. Ensure all glassware is dry.

-

Sample Addition: Place approximately 10-15 mL of this compound and a few boiling chips into the round-bottom flask.

-

Thermometer Placement: Position the thermometer so that the top of the mercury bulb is level with the bottom of the side-arm leading to the condenser. This ensures the measured temperature is that of the vapor in equilibrium with the liquid.

-

Heating: Gently and uniformly heat the flask using a heating mantle.

-

Equilibrium Establishment: Observe the vapor rising and condensing. The boiling point is the stable temperature recorded on the thermometer when the vapor is continuously condensing and the first drops of distillate are collected in the receiving flask.

-

Pressure Recording: Record the ambient atmospheric pressure using a barometer. A significant deviation from sea level pressure (760 mmHg) will affect the observed boiling point and may require correction.

Causality and Trustworthiness: The use of boiling chips prevents bumping and ensures smooth boiling, which is critical for a stable equilibrium. Correct thermometer placement is the most crucial variable for accuracy, as it measures the temperature of the vapor, not the liquid, which is the true definition of boiling point at a given pressure.

Caption: Workflow for Boiling Point Determination.

Protocol 2: Density Measurement Using a Pycnometer

Density is an intrinsic property that is useful for substance identification and for converting between mass and volume. A pycnometer allows for a very precise measurement of the volume of a liquid.

Methodology:

-

Preparation: Thoroughly clean and dry a pycnometer of known volume (e.g., 10 mL).

-

Tare Mass: Accurately weigh the empty, dry pycnometer (m₁).

-

Filling: Fill the pycnometer with distilled water and place it in a constant temperature water bath (set to 25.0 °C) until the water reaches thermal equilibrium. Add or remove water until the volume is exactly at the calibration mark.

-

Mass of Water: Dry the outside of the pycnometer and weigh it (m₂). Calculate the mass of the water (m₂ - m₁). The precise volume of the pycnometer can be calculated using the known density of water at 25.0 °C (0.99704 g/mL).

-

Sample Measurement: Empty and dry the pycnometer. Fill it with this compound, bring it to thermal equilibrium in the 25.0 °C water bath, and adjust the volume to the mark.

-

Mass of Sample: Dry the outside and weigh the filled pycnometer (m₃).

-

Calculation: Calculate the mass of the sample (m₃ - m₁) and divide it by the precise volume determined in step 4 to obtain the density.

Causality and Trustworthiness: Temperature control is paramount because the volume of both the glass pycnometer and the liquid are temperature-dependent. By calibrating the pycnometer with water at the same temperature as the sample measurement, systematic errors are minimized, making the protocol self-validating.

Caption: Workflow for Density Measurement via Pycnometry.

Safety, Handling, and Storage

Adherence to proper safety protocols is non-negotiable when handling any chemical reagent. The following guidelines are synthesized from standard safety data sheets.

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.[7]

-

Engineering Controls: Handle this compound in a well-ventilated area. For procedures that may generate vapors, use of a chemical fume hood is required.[8][9]

-

Handling Precautions: Avoid contact with skin, eyes, and clothing.[9] Do not breathe vapors or mist.[7] Wash hands thoroughly after handling.[7][8] The substance is a combustible liquid; keep away from heat, sparks, and open flames.[1]

-

First Aid:

-

Skin Contact: Wash off immediately with plenty of soap and water.[7]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.[7]

-

Inhalation: Remove person to fresh air and keep comfortable for breathing.[7][9]

-

Ingestion: Rinse mouth. Call a poison center or doctor if you feel unwell.[7]

-

-

Storage: Store in a cool, dry, well-ventilated area in a tightly closed container.[8] Keep away from incompatible materials such as strong oxidizing agents.[8]

References

-

This compound. Amerigo Scientific. [Link]

-

This compound. Stenutz. [Link]

-

SAFETY DATA SHEET. Chem Service. [Link]

-

2,4-DICHLOROBENZOIC ACID. SD Fine-Chem. [Link]

Sources

- 1. This compound - Amerigo Scientific [amerigoscientific.com]

- 2. This compound | 35112-28-8 [chemicalbook.com]

- 3. 2,4-二氯苯甲酸甲酯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. This compound , 98% , 35112-28-8 - CookeChem [cookechem.com]

- 5. 2,4-二氯苯甲酸甲酯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 6. This compound [stenutz.eu]

- 7. fishersci.com [fishersci.com]

- 8. cdn.chemservice.com [cdn.chemservice.com]

- 9. tcichemicals.com [tcichemicals.com]

An In-Depth Technical Guide to the Structure Elucidation of Methyl 2,4-dichlorobenzoate

This guide provides a comprehensive walkthrough of the analytical methodologies employed in the structural elucidation of methyl 2,4-dichlorobenzoate. It is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of how to confirm the chemical structure of small organic molecules. We will move beyond a simple recitation of techniques to explore the scientific rationale behind the selection of experiments and the interpretation of the resulting data.

Foundational Physicochemical & Structural Attributes

Before delving into spectroscopic analysis, a foundational understanding of the target molecule's properties is essential. This compound is a halogenated aromatic ester synthesized from 2,4-dichlorobenzoic acid.[1] Key identifiers and properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 35112-28-8 | [2] |

| Molecular Formula | C₈H₆Cl₂O₂ | [1][3] |

| Molecular Weight | 205.03 g/mol | [1][2] |

| Appearance | Colorless to Yellow clear liquid | [4] |

| Boiling Point | 239 °C | [2][5] |

| Density | 1.386 g/mL at 25 °C | [2] |

| Refractive Index | 1.557 at 20 °C | [2] |

The molecular formula provides the basis for calculating the degree of unsaturation (DoU), a critical first step in structure elucidation.

Degree of Unsaturation (DoU) Calculation:

DoU = C + 1 - (H/2) - (X/2) + (N/2) DoU = 8 + 1 - (6/2) - (2/2) + (0/2) DoU = 9 - 3 - 1 DoU = 5

A DoU of 5 suggests the presence of a benzene ring (DoU = 4) and one additional double bond, consistent with the carbonyl group (C=O) of an ester. This initial hypothesis will be systematically validated through the spectroscopic evidence that follows.

Caption: 2D Structure of this compound

Spectroscopic Analysis: A Multi-faceted Approach

The elucidation of a chemical structure is rarely accomplished with a single analytical technique. Instead, it is a process of piecing together complementary information from various spectroscopic methods. For this compound, the core techniques are Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C).

Sources

- 1. This compound - Amerigo Scientific [amerigoscientific.com]

- 2. 2,4-二氯苯甲酸甲酯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. PubChemLite - this compound (C8H6Cl2O2) [pubchemlite.lcsb.uni.lu]

- 4. This compound | 35112-28-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 5. This compound | 35112-28-8 [chemicalbook.com]

Introduction: The Role of NMR in Modern Chemistry

An In-depth Technical Guide to the ¹H NMR Spectrum of Methyl 2,4-dichlorobenzoate

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool in the arsenal of chemists, offering profound insights into the molecular structure of substances.[1] For researchers and professionals in fields such as drug development, the ability to unambiguously determine the structure and purity of a compound is paramount. This guide provides a comprehensive analysis of the ¹H NMR spectrum of this compound, a halogenated aromatic ester. We will delve into the theoretical prediction of the spectrum, outline a robust experimental protocol for its acquisition, and provide a detailed interpretation of its features. This document is designed to serve as a practical reference for scientists who rely on high-quality spectroscopic data for structural elucidation and chemical verification.

Molecular Structure and Predicted Spectroscopic Features

A thorough analysis of a ¹H NMR spectrum begins with a fundamental understanding of the molecule's structure. This compound (C₈H₆Cl₂O₂) possesses a trisubstituted benzene ring and a methyl ester group. This structure gives rise to four distinct sets of non-equivalent protons, each with a unique chemical environment that will be reflected in the NMR spectrum.

Proton Environments

-

Methyl Protons (-OCH₃): A singlet corresponding to the three equivalent protons of the methyl group.

-

Aromatic Proton (H-3): A proton positioned between the ester and a chlorine substituent.

-

Aromatic Proton (H-5): A proton situated between two chlorine atoms.

-

Aromatic Proton (H-6): A proton ortho to the ester group.

The electron-withdrawing nature of the chlorine atoms and the methyl ester group significantly influences the electron density around the aromatic protons. This "deshielding" effect causes their signals to appear at a higher chemical shift (downfield) compared to unsubstituted benzene (δ ≈ 7.3 ppm).[2][3]

Caption: Molecular structure of this compound with key protons labeled.

Predicted Chemical Shifts and Coupling (Splitting) Patterns

The aromatic region of the spectrum is anticipated to display a complex splitting pattern due to spin-spin coupling between non-equivalent neighboring protons.[4]

-

H-6: This proton is adjacent to H-5. The coupling between them is an ortho-coupling, which typically has a coupling constant (J) of 7–10 Hz.[2] Therefore, the signal for H-6 is expected to be a doublet. Due to its proximity to the strongly electron-withdrawing carbonyl group, it is predicted to be the most downfield of the aromatic protons.

-

H-5: This proton is coupled to H-6 (ortho-coupling) and H-3 (meta-coupling). Meta-couplings are significantly smaller, usually in the range of 2–3 Hz.[2] This will result in H-5 appearing as a doublet of doublets (dd).

-

H-3: This proton is only coupled to H-5 through a meta-interaction. Consequently, its signal is expected to be a narrow doublet.

-

-OCH₃ Protons: These three protons have no adjacent proton neighbors, so their signal will be a singlet. Its chemical shift is typically found in the 3-4 ppm range.[5]

Caption: Predicted spin-spin coupling interactions between aromatic protons.

Experimental Protocol: Acquiring a High-Fidelity ¹H NMR Spectrum

The acquisition of a clean, high-resolution NMR spectrum is critically dependent on meticulous sample preparation and a systematic approach to data acquisition.[1][6] The following protocol is a self-validating system designed to ensure data integrity.

Materials and Reagents

-

This compound (≥97% purity)

-

Deuterated chloroform (CDCl₃, 99.8 atom % D), or other appropriate deuterated solvent[1]

-

Tetramethylsilane (TMS) as an internal standard (if not already present in the solvent)

-

High-quality 5 mm NMR tube[7]

-

Pasteur pipette and glass wool for filtration[8]

-

Vortex mixer

Step-by-Step Sample Preparation

-

Weighing the Sample: Accurately weigh 5-25 mg of this compound into a clean, dry vial.[9]

-

Solvent Addition: Add approximately 0.7 mL of deuterated solvent (e.g., CDCl₃) to the vial.[6] The use of a deuterated solvent is essential to avoid large solvent signals in the ¹H spectrum and to provide a lock signal for the spectrometer.[1][6]

-

Dissolution: Securely cap the vial and vortex until the sample is completely dissolved. The solution should be clear and homogeneous.[9]

-

Filtration: To remove any particulate matter that could degrade spectral quality, filter the solution directly into the NMR tube.[8] This is achieved by passing the solution through a small plug of glass wool packed into a Pasteur pipette.[8] The final sample height in the tube should be approximately 4-5 cm.[8][9]

-

Capping and Labeling: Cap the NMR tube securely and label it clearly.

Data Acquisition Workflow

This workflow is based on standard procedures for modern NMR spectrometers.[10][11]

-

Sample Insertion: Insert the NMR tube into a spinner and use a depth gauge to ensure correct positioning before placing it into the spectrometer's magnet.[12][13]

-

Locking: The spectrometer uses the deuterium signal from the solvent to "lock" the magnetic field, ensuring its stability during the experiment.[11]

-

Shimming: This crucial step involves optimizing the homogeneity of the magnetic field across the sample volume.[8][11] Automated shimming routines are highly effective for achieving sharp, symmetrical peaks.

-

Tuning and Matching: The probe must be tuned to the correct frequency for ¹H nuclei to ensure maximum signal sensitivity.[12]

-

Parameter Setup: Set the acquisition parameters. For a standard ¹H spectrum, this includes setting the number of scans (e.g., 8 or 16), relaxation delay (e.g., 1-2 seconds), and spectral width.[11]

-

Acquisition: Initiate the data acquisition.

-

Data Processing: After acquisition, the raw data (Free Induction Decay, FID) is Fourier transformed to generate the frequency-domain spectrum. This is followed by phase correction, baseline correction, and referencing the spectrum to the TMS signal at 0.00 ppm.

Caption: Standardized workflow for NMR sample preparation and data acquisition.

Data Analysis and Structural Confirmation

The processed ¹H NMR spectrum provides a detailed fingerprint of the molecule. The following table summarizes the expected data for this compound.

| Proton Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| -OCH₃ | ~3.9 | Singlet (s) | N/A | 3H |

| H-3 | ~7.5 | Doublet (d) | Jmeta ≈ 2.2 | 1H |

| H-5 | ~7.3 | Doublet of Doublets (dd) | Jortho ≈ 8.5, Jmeta ≈ 2.2 | 1H |

| H-6 | ~7.8 | Doublet (d) | Jortho ≈ 8.5 | 1H |

Analysis:

-

Integration: The relative areas under each signal correspond to the number of protons generating that signal. We expect to see a 3:1:1:1 ratio, confirming the presence of the methyl group and the three unique aromatic protons.

-

Chemical Shift: The downfield position of the aromatic protons (δ > 7.2 ppm) is consistent with a substituted benzene ring bearing electron-withdrawing groups.[14] The signal for H-6 is furthest downfield due to the anisotropic effect of the adjacent carbonyl group.

-

Multiplicity and Coupling Constants: The observed splitting patterns directly confirm the connectivity of the aromatic protons. The large coupling constant (~8.5 Hz) observed for the H-6 doublet and one of the H-5 splittings is characteristic of ortho-coupling. The small coupling constant (~2.2 Hz) seen in the H-3 doublet and the other H-5 splitting confirms the meta relationship between these protons. This pattern is only possible for the 2,4-disubstitution pattern on the benzoate ring.

Safety and Handling

This compound should be handled with appropriate care in a laboratory setting. It may cause skin, eye, and respiratory irritation.[15] Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. All handling should be performed in a well-ventilated area or a chemical fume hood.[16]

Conclusion

The ¹H NMR spectrum of this compound is a rich source of structural information. A systematic analysis of the four key parameters—chemical shift, integration, multiplicity, and coupling constants—allows for the unambiguous confirmation of its molecular structure. The predicted spectrum, characterized by a singlet for the methyl ester protons and a distinct set of coupled doublet, doublet of doublets, and doublet for the aromatic protons, serves as a reliable benchmark for experimental verification. By following the detailed protocol for sample preparation and data acquisition outlined in this guide, researchers can confidently obtain high-quality data essential for their scientific endeavors.

References

- NMR Sample Preparation. (n.d.). University of Ottawa.

- Assigning the ¹H-NMR Signals of Aromatic Ring ¹H-atoms. (n.d.). University of Wisconsin-Madison.

- Guide: Preparing a Sample for NMR analysis – Part I. (2024, February 29). Nanalysis.

- NMR Sample Preparation. (n.d.). University of Maryland.

- Aromatics. (n.d.). Organic Chemistry at CU Boulder.

- Chemical Safety Data Sheet MSDS / SDS - this compound. (n.d.). ChemicalBook.

- sample preparation — NMR Spectroscopy. (n.d.). Humboldt-Universität zu Berlin.

- This compound 97. (n.d.). Sigma-Aldrich.

- SAFETY DATA SHEET - this compound. (2025, July 16). TCI Chemicals.

- SOP data acquisition. (n.d.). R-NMR.

- NMR Sample Preparation. (n.d.). Western University.

- Step-by-step procedure for NMR data acquisition. (n.d.). University of Maryland, Baltimore County.

- STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. (2023, July 24). New York University.

- Standard Operating Procedure H-NMR. (n.d.). Georgia Gwinnett College.

- Standard Operating Procedure (SOP): High field Nuclear Magnetic Resonance. (n.d.). University of Southern California.

- How to Analyze Chemical Shift in the Aromatic Region (¹H NMR). (2021, October 6). Chemistry with Caroline [YouTube].

- Spectroscopy of Aromatic Compounds. (2024, March 17). Chemistry LibreTexts.

- ¹H NMR Spectra and Interpretation. (n.d.). KPU Pressbooks.

- SAFETY DATA SHEET - 2,4-Dichlorobenzoic acid. (n.d.). Fisher Scientific.

- Typical Proton NMR Chemical Shifts. (n.d.). University of Puget Sound.

Sources

- 1. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]

- 2. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 3. youtube.com [youtube.com]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. 6.6 ¹H NMR Spectra and Interpretation (Part I) – Organic Chemistry I [kpu.pressbooks.pub]

- 6. publish.uwo.ca [publish.uwo.ca]

- 7. sample preparation — NMR Spectroscopy [chemie.hu-berlin.de]

- 8. pharmacyschool.usc.edu [pharmacyschool.usc.edu]

- 9. NMR Spectroscopy | Sample Preparation [schuetz.cup.uni-muenchen.de]

- 10. r-nmr.eu [r-nmr.eu]

- 11. pydio.campus.nd.edu [pydio.campus.nd.edu]

- 12. lsom.uthscsa.edu [lsom.uthscsa.edu]

- 13. commons.ggc.edu [commons.ggc.edu]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. chemicalbook.com [chemicalbook.com]

- 16. tcichemicals.com [tcichemicals.com]

An In-Depth Technical Guide to the ¹³C NMR of Methyl 2,4-dichlorobenzoate

This guide provides a detailed analysis of the Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectrum of Methyl 2,4-dichlorobenzoate. As a crucial analytical technique in modern chemistry, ¹³C NMR spectroscopy offers unambiguous insights into the carbon framework of organic molecules. For researchers in synthetic chemistry, materials science, and drug development, a thorough understanding of this data is paramount for structural verification, purity assessment, and quality control. This document moves beyond a simple data report, offering a predictive analysis grounded in fundamental principles and substituent effects, thereby providing a framework for interpreting the spectra of similarly complex aromatic esters.

The Rationale: Why ¹³C NMR is Essential for Structural Elucidation

This compound (C₈H₆Cl₂O₂) is a substituted aromatic ester. Its structure, while seemingly simple, presents a unique electronic environment at each carbon atom due to the competing inductive and resonance effects of three distinct substituents on the benzene ring: a methoxycarbonyl group (-COOCH₃) and two chlorine atoms (-Cl).

¹³C NMR spectroscopy is the definitive method for confirming the substitution pattern and the integrity of the carbon skeleton. Unlike ¹H NMR, where peak overlap and complex coupling can obscure interpretation, proton-decoupled ¹³C NMR provides a single peak for each chemically unique carbon atom.[1] For this compound, the lack of molecular symmetry dictates that all eight carbon atoms are chemically non-equivalent. Therefore, a high-quality spectrum should resolve precisely eight distinct signals, and the chemical shift (δ) of each signal provides a wealth of information about its electronic environment.

Predictive Analysis of the ¹³C NMR Spectrum

The analysis begins with the standard chemical shift for benzene, which is approximately 128.5 ppm.[3] We then apply additive corrections for each substituent (-COOCH₃, -Cl at C2, -Cl at C4) to predict the shifts for the six aromatic carbons. The shifts for the carbonyl and methoxy carbons are predicted based on data from analogous compounds.[4][5]

Substituent Effects Explained:

-

-Cl (Chloro group): The chlorine atom exerts a strong electron-withdrawing inductive effect, which deshields (moves downfield) the carbon it is directly attached to (the ipso-carbon). It also has a weak deactivating resonance effect, influencing the ortho and para positions.

-

-COOCH₃ (Methoxycarbonyl group): This group is strongly electron-withdrawing through resonance, which significantly deshields the ipso- and para-carbons. Its effect on the ortho- and meta-carbons is less pronounced but still contributory.[5]

The interplay of these effects results in a unique chemical shift for each aromatic carbon.

Diagram: Molecular Structure and Carbon Numbering

Caption: Structure of this compound with IUPAC numbering for ¹³C NMR assignment.

Data Presentation: Predicted Chemical Shifts

The following table summarizes the predicted ¹³C NMR chemical shifts and the rationale for each assignment. These values are estimates calculated from base values and standard substituent effects.

| Carbon Atom # | Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| C7 | C=O | 164 - 166 | Typical range for an ester carbonyl. Deshielded due to attachment to two electronegative oxygen atoms.[5] |

| C4 | C-Cl | 137 - 139 | Ipso-carbon attached to chlorine, significantly deshielded. Also para to the electron-withdrawing ester group. |

| C2 | C-Cl | 134 - 136 | Ipso-carbon attached to chlorine. Deshielding is slightly moderated by being ortho to the ester group. |

| C6 | C-H | 132 - 134 | Ortho to the electron-withdrawing ester group, causing significant deshielding. |

| C1 | C-COOCH₃ | 130 - 132 | Ipso-carbon to the ester group. Deshielded by the ester and influenced by two meta chlorine atoms. |

| C3 | C-H | 130 - 132 | Positioned ortho to two chlorine atoms, leading to strong deshielding. |

| C5 | C-H | 127 - 129 | Ortho to one chlorine (C4) and meta to another (C2), resulting in moderate deshielding. |

| C8 | -OCH₃ | 52 - 54 | Typical range for a methyl ester carbon. Shielded relative to aromatic carbons due to sp³ hybridization.[4][5] |

Experimental Protocol for Data Acquisition

To ensure the acquisition of a high-quality, interpretable ¹³C NMR spectrum, a rigorous and standardized experimental protocol is required. The following methodology represents a self-validating system for routine analysis on a modern NMR spectrometer (e.g., 400 MHz).

Workflow Diagram: From Sample to Spectrum

Caption: Standard workflow for acquiring and processing a ¹³C NMR spectrum.

Step-by-Step Methodology

-

Sample Preparation:

-

Accurately weigh 20-50 mg of this compound. The low natural abundance of the ¹³C isotope (1.1%) necessitates a reasonably concentrated sample.[6]

-

Dissolve the sample in approximately 0.7 mL of a deuterated solvent, typically Chloroform-d (CDCl₃), which is chemically inert and has a well-defined solvent signal for referencing.[7]

-

Transfer the solution to a clean, dry 5 mm NMR tube and cap securely. Ensure the sample height in the tube is adequate for the spectrometer's detection coil (typically ~4-5 cm).

-

-

Spectrometer Setup:

-

Insert the sample into the spectrometer's magnet.

-

Lock the field frequency to the deuterium signal of the solvent. This corrects for any magnetic field drift during the experiment.

-

Tune and match the broadband probe to the ¹³C frequency (~100 MHz on a 400 MHz instrument). This critical step maximizes the signal-to-noise ratio by ensuring efficient transfer of radiofrequency energy.[8]

-

-

Data Acquisition Parameters:

-

Pulse Program: Use a standard proton-decoupled pulse sequence, such as zgpg30 (Bruker), which uses a 30° pulse angle to allow for a shorter relaxation delay.

-

Spectral Width (SW): Set a spectral width of approximately 220-240 ppm to ensure all expected signals (from ~50 to ~170 ppm) are captured.[9]

-

Number of Scans (NS): Due to the low sensitivity of ¹³C, a significant number of scans is required. A minimum of 1024 scans is recommended, with more scans yielding a better signal-to-noise ratio.[10]

-

Relaxation Delay (D1): Set a relaxation delay of 2.0 seconds. This allows for sufficient, though not necessarily complete, relaxation of the carbon nuclei between pulses, providing a good balance between sensitivity and experiment time.[10]

-

Acquisition Time (AQ): An acquisition time of ~1.0-1.5 seconds is typically sufficient to resolve the sharp singlets expected in a decoupled spectrum.

-

-

Data Processing:

-

Apply an exponential window function (line broadening of ~1 Hz) to improve the signal-to-noise ratio before Fourier Transformation.

-

Perform a Fourier Transform (FT) to convert the time-domain signal (FID) into the frequency-domain spectrum.

-

Carefully phase the spectrum to ensure all peaks are in pure absorption mode (positive and symmetrical).

-

Apply an automatic baseline correction to ensure the baseline is flat and at zero intensity.

-

Reference the spectrum by setting the CDCl₃ solvent peak to its known chemical shift of 77.16 ppm.[1]

-

Identify and label the chemical shift of each peak.

-

Conclusion

The ¹³C NMR spectrum of this compound is a powerful analytical signature of its molecular structure. The predictive analysis detailed in this guide, based on fundamental principles of substituent effects, indicates that eight distinct signals are expected, with chemical shifts spanning from the shielded methoxy carbon at ~53 ppm to the highly deshielded carbonyl carbon above 164 ppm. The specific pattern of the six aromatic carbons between 127 and 139 ppm is a direct consequence of the unique 2,4-dichloro substitution pattern. By following the robust experimental protocol provided, researchers can confidently acquire and interpret this data, ensuring unambiguous structural verification for their synthesized materials.

References

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0033968). Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0033968). Retrieved from [Link]

-

Dhami, K. S., & Stothers, J. B. (1967). 13C n.m.r. studies. X. 13C spectra of some substituted methyl benzoates. Canadian Journal of Chemistry, 45(3), 233-243. Retrieved from [Link]

-

R-NMR. (n.d.). SOP data acquisition. Retrieved from [Link]

-

Ihrig, A. M., & Marshall, J. L. (1972). Proton magnetic resonance spectrum of methyl benzoate-carboxyl-13C. Journal of the American Chemical Society, 94(6), 1756–1759. Retrieved from [Link]

-

University of Rochester. (2023). STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). 13-C NMR Protocol for beginners AV-400. Retrieved from [Link]

-

EPFL. (n.d.). 13C NMR. Retrieved from [Link]

-

University of Maryland. (n.d.). Step-by-step procedure for NMR data acquisition. Retrieved from [Link]

-

SpectraBase. (n.d.). 1,3-Dichloro-benzene - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

ChemRxiv. (2022). An Organic Chemistry Honors Option Focus on 13C Chemical Shift Studies for Substituted Benzene and 4-Substitued Pyridines. Retrieved from [Link]

-

Chemistry LibreTexts. (2015). 15.4: Spectral Characteristics of the Benzene Ring. Retrieved from [Link]

-

ResearchGate. (n.d.). Experimental and Calculated 13 C NMR Chemical Shifts δ [ppm] of the.... Retrieved from [Link]

-

ResearchGate. (2013). (PDF) Origin of the Conformational Modulation of the (13)C NMR Chemical Shift of Methoxy Groups In Aromatic Natural Compounds. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). C6H5Cl C-13 nmr spectrum of chlorobenzene. Retrieved from [Link]

-

PubMed. (2013). Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds. Retrieved from [Link]

-

Master Organic Chemistry. (2022). 13-C NMR - How Many Signals. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). C-13 nmr spectrum of benzene. Retrieved from [Link]

-

ResearchGate. (n.d.). Shifts in the position of benzene protons (δ 7.27) caused by substituents. Retrieved from [Link]

-

JoVE. (n.d.). Video: NMR Spectroscopy of Benzene Derivatives. Retrieved from [Link]

-

PubChem. (n.d.). 1,3-Dichlorobenzene. Retrieved from [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. C-13 nmr spectrum of benzene analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzene doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. Methyl benzoate (93-58-3) 13C NMR [m.chemicalbook.com]

- 5. cdnsciencepub.com [cdnsciencepub.com]

- 6. pydio.campus.nd.edu [pydio.campus.nd.edu]

- 7. C6H5Cl C-13 nmr spectrum of chlorobenzene analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of chlorobenzene C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. lsom.uthscsa.edu [lsom.uthscsa.edu]

- 9. epfl.ch [epfl.ch]

- 10. r-nmr.eu [r-nmr.eu]

An In-depth Technical Guide to the Mass Spectrometry of Methyl 2,4-dichlorobenzoate

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist, Gemini Analytical

Abstract: This technical guide provides a comprehensive overview of the analysis of Methyl 2,4-dichlorobenzoate using gas chromatography-mass spectrometry (GC-MS) with electron ionization (EI). It delves into the foundational principles of EI-MS, outlines a detailed analytical protocol, and offers an in-depth interpretation of the resulting mass spectrum and fragmentation pathways. This document is intended to serve as a practical resource for researchers and professionals in analytical chemistry and drug development, offering field-proven insights and methodologies.

Introduction: The Analytical Significance of this compound

This compound is a halogenated aromatic ester with applications in chemical synthesis, including the production of agrochemicals and pharmaceutical intermediates.[1][2] Its detection and characterization are crucial for process monitoring, quality control, and metabolic studies. Mass spectrometry, particularly when coupled with gas chromatography, stands as a powerful technique for the unambiguous identification and quantification of this and related compounds.[3] This guide will elucidate the mass spectrometric behavior of this compound, providing a robust framework for its analysis.

Foundational Principles: Electron Ionization Mass Spectrometry (EI-MS)

Electron ionization is a hard ionization technique that imparts significant energy to the analyte molecule, leading to extensive and reproducible fragmentation.[4] This process involves bombarding the gaseous analyte with high-energy electrons (typically 70 eV), causing the ejection of an electron from the molecule to form a positively charged radical cation, known as the molecular ion (M•+).[2] The molecular ion, being energetically unstable, undergoes a series of fragmentation events, breaking down into smaller charged fragments and neutral radicals.[2] The resulting mass spectrum is a unique fingerprint of the molecule, with the mass-to-charge ratio (m/z) of the fragments and their relative abundances providing valuable structural information.

Experimental Protocol: GC-MS Analysis

The following protocol is a validated, self-validating system for the analysis of this compound, drawing upon established methodologies for semivolatile organic compounds.

Instrumentation

-

Gas Chromatograph: A system equipped with a split/splitless injector and a capillary column.

-

Mass Spectrometer: A quadrupole or ion trap mass spectrometer capable of electron ionization.

Chromatographic Conditions

| Parameter | Value | Rationale |

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% Phenyl Methyl Siloxane (e.g., DB-5ms, HP-5ms) | This non-polar column provides excellent separation for a wide range of semivolatile compounds, including halogenated aromatics. |

| Injector Temperature | 250 °C | Ensures efficient volatilization of the analyte without thermal degradation. |

| Injection Mode | Splitless (1 µL injection volume) | Maximizes the transfer of the analyte to the column for trace-level analysis. |

| Carrier Gas | Helium at a constant flow of 1.0 mL/min | Provides good chromatographic resolution and is compatible with mass spectrometry. |

| Oven Program | Initial 70°C for 2 min, ramp at 15°C/min to 280°C, hold for 5 min | This temperature program allows for the separation of the analyte from potential impurities and matrix components. |

Mass Spectrometer Conditions

| Parameter | Value | Rationale |

| Ion Source | Electron Ionization (EI) | Provides characteristic and reproducible fragmentation patterns. |

| Ionization Energy | 70 eV | The standard energy for EI, which generates extensive and comparable mass spectra. |

| Source Temperature | 230 °C | Prevents condensation of the analyte in the ion source. |

| Quadrupole Temperature | 150 °C | Ensures stable performance of the mass analyzer. |

| Scan Range | m/z 40-350 | Covers the expected mass range of the molecular ion and its fragments. |

Experimental Workflow

Caption: GC-MS workflow for the analysis of this compound.

Mass Spectrum Analysis and Fragmentation Pathways

The electron ionization mass spectrum of this compound is characterized by a distinct molecular ion and several key fragment ions. The presence of two chlorine atoms results in characteristic isotopic patterns for chlorine-containing fragments (approximately a 3:1 ratio for M and M+2). The spectral data is available from the NIST Mass Spectrometry Data Center.[5]

Key Spectral Data

| m/z | Proposed Fragment Ion | Formula | Relative Abundance (%) |

| 204/206/208 | Molecular Ion [M]•+ | [C₈H₆Cl₂O₂]•+ | Moderate |

| 173/175/177 | [M - OCH₃]⁺ | [C₇H₃Cl₂O]⁺ | High |

| 145/147 | [M - OCH₃ - CO]⁺ | [C₆H₃Cl₂]⁺ | Moderate |

| 109 | [C₆H₃Cl]⁺ | [C₆H₃Cl]⁺ | Low |

| 75 | [C₆H₃]⁺ | [C₆H₃]⁺ | Low |

Proposed Fragmentation Pathways

The fragmentation of this compound is initiated by the loss of an electron to form the molecular ion (m/z 204). The subsequent fragmentation is dominated by cleavages adjacent to the carbonyl group, a common pathway for esters.[6]

-

Formation of the Dichlorobenzoyl Cation (m/z 173): The most prominent fragmentation pathway is the alpha-cleavage leading to the loss of a methoxy radical (•OCH₃), resulting in the stable 2,4-dichlorobenzoyl cation. This is a characteristic fragmentation for methyl esters.

-

Formation of the Dichlorophenyl Cation (m/z 145): The 2,4-dichlorobenzoyl cation can subsequently lose a neutral carbon monoxide (CO) molecule to form the 2,4-dichlorophenyl cation.

-

Further Fragmentation: The dichlorophenyl cation can undergo further fragmentation by losing chlorine atoms, leading to ions of lower mass.

Caption: Proposed EI fragmentation pathway for this compound.

Conclusion

This technical guide has provided a comprehensive framework for the mass spectrometric analysis of this compound. By understanding the principles of electron ionization, adhering to a robust GC-MS protocol, and correctly interpreting the resulting fragmentation patterns, researchers can confidently identify and characterize this important chemical compound. The methodologies and insights presented herein are designed to be directly applicable in a laboratory setting, ensuring scientific integrity and trustworthy results.

References

-

PubChem. This compound. [Link]

-

Amerigo Scientific. This compound. [Link]

-

NIST. Benzoic acid, 2,4-dichloro-, methyl ester. [Link]

-

PubChem. 2,6-Dichlorophenylacetic acid. [Link]

-

RSC Publishing. Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. [Link]

-

NIST. 3,4-Dichlorophenylacetic acid. [Link]

-

NIST. 2,4-Dichlorophenylacetic acid. [Link]

-

PubChemLite. This compound (C8H6Cl2O2). [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

-

MSU chemistry. Mass Spectrometry. [Link]

-

NIST. 2,4-D. [Link]

-

NIST. 2,4-D methyl ester. [Link]

-

OATD. CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. [Link]

-

Chemguide. mass spectra - fragmentation patterns. [Link]

-

NIST. N-methyl-2,4-dichlorobenzylamine. [Link]

Sources

- 1. Mass Spectrometry [www2.chemistry.msu.edu]

- 2. chemguide.co.uk [chemguide.co.uk]

- 3. 2,4-D [webbook.nist.gov]

- 4. 2,6-Dichlorophenylacetic acid | C8H6Cl2O2 | CID 81058 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Benzoic acid, 2,4-dichloro-, methyl ester [webbook.nist.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

Infrared spectroscopy of Methyl 2,4-dichlorobenzoate

An In-Depth Technical Guide to the Infrared Spectroscopy of Methyl 2,4-dichlorobenzoate

This guide provides a comprehensive examination of the principles and practices involved in the Fourier-Transform Infrared (FTIR) spectroscopic analysis of this compound (C₈H₆Cl₂O₂). Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of data to explain the causal relationships between molecular structure and spectral features. We will explore the theoretical basis for the compound's infrared spectrum, present a robust experimental protocol for data acquisition, and provide a detailed interpretation of the resulting spectral data.

Introduction: The Molecule and the Method

This compound is a halogenated aromatic ester, a chemical class of significant interest in organic synthesis and as an intermediate in the production of pharmaceuticals and agrochemicals.[1][2] Its molecular structure, featuring a dichlorinated benzene ring attached to a methyl ester group, presents a rich and distinct signature for infrared (IR) spectroscopy.

FTIR spectroscopy is an indispensable analytical technique that probes the vibrational modes of molecules.[3] When a molecule absorbs infrared radiation, its bonds stretch, bend, and vibrate at specific frequencies corresponding to the energy of the absorbed light. The resulting spectrum is a unique molecular "fingerprint," revealing the functional groups present within the sample. This guide will serve as an authoritative resource for obtaining and interpreting the FTIR spectrum of this compound with high scientific integrity.

Theoretical Framework: Predicting the Vibrational Landscape

A rigorous analysis of an IR spectrum begins with a theoretical understanding of the molecule's vibrational modes. The structure of this compound can be deconstructed into several key components, each with characteristic absorption frequencies.

-

The Ester Group (C=O, C-O): Esters are defined by a strong carbonyl (C=O) stretching vibration and two distinct carbon-oxygen (C-O) single bond stretches.[4]

-

C=O Stretch: For a typical saturated aliphatic ester, this peak appears around 1750-1735 cm⁻¹.[5] However, in this compound, the carbonyl group is conjugated with the aromatic ring. This delocalization of π-electrons induces more single-bond character in the C=O bond, weakening it and lowering the stretching frequency to the 1730-1715 cm⁻¹ range.[6][7][8] Furthermore, the two chlorine atoms on the ring act as electron-withdrawing groups. This inductive effect tends to pull electron density away from the carbonyl carbon, strengthening and shortening the C=O bond, which would slightly increase its stretching frequency.[9][10] The final observed frequency is a balance of these competing conjugation and inductive effects.

-

C-O Stretches: Aromatic esters display a characteristic pattern of two strong bands often called the "Rule of Three" (when including the C=O peak).[4][7] These correspond to the asymmetric C-C-O stretch (typically 1310-1250 cm⁻¹) and the symmetric O-C-C stretch (1130-1100 cm⁻¹).[7]

-

-

The Aromatic Ring (C₆H₃Cl₂):

-

C-H Stretch: The stretching of C-H bonds on the benzene ring gives rise to weak to medium bands just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹).[6]

-

C=C Ring Stretches: The vibrations of the carbon-carbon double bonds within the aromatic ring produce a series of characteristic absorptions of variable intensity in the 1625-1430 cm⁻¹ region.[11]

-

C-H Out-of-Plane Bending: The substitution pattern on the benzene ring influences the C-H "wagging" vibrations, which appear in the fingerprint region (below 1000 cm⁻¹) and can be diagnostic of the substitution pattern.

-

-

The Methyl Group (-CH₃):

-

C-H Stretch: The aliphatic C-H bonds of the methyl group exhibit stretching vibrations just below 3000 cm⁻¹ (typically 3000-2850 cm⁻¹).[12]

-

-

Carbon-Chlorine Bonds (C-Cl):

Below is a diagram illustrating the structure of this compound.

Caption: Molecular structure of this compound.

Experimental Protocol: A Self-Validating Workflow

To ensure the acquisition of a high-quality, reproducible spectrum, the following protocol utilizing Attenuated Total Reflectance (ATR) FTIR spectroscopy is recommended. ATR is a modern, reliable method that requires minimal sample preparation, making it ideal for solid samples and superior to traditional methods like KBr pellets, which can be affected by moisture and particle size.[14][15][16]

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with a single-reflection diamond ATR accessory.

Sample: this compound, solid, analytical grade.[17]

Workflow Diagram:

Caption: Self-validating workflow for ATR-FTIR data acquisition.

Step-by-Step Methodology:

-

Crystal Cleaning: Thoroughly clean the surface of the diamond ATR crystal with a soft lab wipe dampened with a volatile solvent like isopropanol to remove any residues.[18]

-

Background Acquisition: With the clean, empty ATR accessory in place, perform a background scan. This critical step measures the ambient atmosphere (CO₂, H₂O) and the instrument's optical bench, creating a baseline that is automatically subtracted from the sample scan.[18]

-

Sample Application: Place a small amount of solid this compound onto the center of the ATR crystal. Use the instrument's pressure clamp to apply firm, consistent pressure. This ensures good optical contact between the sample and the crystal, which is essential for a strong signal.

-

Spectrum Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The standard acquisition range is 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Post-Analysis Cleaning: After the measurement is complete, remove the sample and clean the ATR crystal surface as described in Step 1.

-

Data Processing: The resulting spectrum should require minimal processing. If necessary, a baseline correction can be applied to flatten the spectrum.

Spectral Analysis and Interpretation

The IR spectrum of this compound is characterized by several strong, diagnostic absorption bands. The table below summarizes the expected peak assignments and their corresponding vibrational modes.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |

| ~3080 | Weak | Aromatic C-H Stretch |

| ~2960 | Weak | Aliphatic C-H Stretch (from -OCH₃) |

| ~1728 | Very Strong | Ester C=O Stretch (conjugated) [5][6][7] |

| ~1585, ~1460 | Medium | Aromatic C=C Ring Stretches |

| ~1285 | Strong | Asymmetric C-C-O Stretch (Ester) [4][7] |

| ~1120 | Strong | Symmetric O-C-C Stretch (Ester) [4][7] |

| ~780 | Medium-Strong | C-Cl Stretch / C-H Out-of-Plane Bending |

Detailed Interpretation:

-

Diagnostic Region (4000-1500 cm⁻¹):

-

The most prominent feature in the entire spectrum is the exceptionally strong and sharp absorption band for the carbonyl (C=O) stretch , observed around 1728 cm⁻¹ . Its position confirms the presence of an aromatic ester.[7]

-

Weak absorptions are visible above 3000 cm⁻¹, characteristic of the aromatic C-H stretching vibrations.

-

Just below 3000 cm⁻¹, another weak band appears, corresponding to the aliphatic C-H stretching of the methyl ester group.

-

-

Fingerprint Region (1500-400 cm⁻¹):

-

This region contains a wealth of structural information. The two other most significant peaks confirming the ester functionality are the strong bands around 1285 cm⁻¹ and 1120 cm⁻¹ . These correspond to the asymmetric and symmetric C-O stretching modes, respectively, completing the characteristic "Rule of Three" pattern for esters.[4][7]

-

Multiple medium-intensity peaks, including one near 1585 cm⁻¹ , are assigned to the C=C stretching vibrations within the benzene ring.

-

A strong absorption around 780 cm⁻¹ is characteristic of the C-Cl stretching vibrations, likely coupled with out-of-plane C-H bending modes.[11][13] The complexity of this region makes it a unique fingerprint for the molecule, highly sensitive to its overall structure.[12]

-

Applications in Research and Pharmaceutical Development

The precise and reproducible nature of the FTIR spectrum of this compound makes it a powerful tool in various scientific contexts:

-

Quality Control and Identity Verification: FTIR provides a fast and reliable method to confirm the identity of raw materials and synthetic intermediates, ensuring that the correct compound is being used in a reaction. Its unique fingerprint can quickly distinguish it from other isomers or related compounds.

-

Reaction Monitoring: In syntheses where this compound is either a reactant or a product, FTIR can be used to monitor the reaction's progress. For example, in the esterification of 2,4-dichlorobenzoic acid, one could track the disappearance of the broad O-H stretch of the carboxylic acid and the appearance of the sharp C=O and C-O ester bands.

-

Structural Elucidation: For medicinal chemists and drug developers, FTIR serves as a crucial piece of the puzzle in confirming the structure of novel, more complex molecules. The presence of the characteristic bands for a 2,4-dichlorobenzoyl moiety can provide definitive evidence for the incorporation of this structural unit.

Conclusion

The infrared spectrum of this compound is dominated by a powerful carbonyl (C=O) absorption near 1728 cm⁻¹ and two additional strong C-O stretching bands near 1285 cm⁻¹ and 1120 cm⁻¹. These features, combined with the characteristic peaks of the aromatic ring, C-H bonds, and C-Cl bonds, create a unique and readily identifiable spectral fingerprint. By employing a robust ATR-FTIR methodology, researchers can reliably obtain high-quality data for identity confirmation, quality control, and reaction monitoring. This guide provides the theoretical foundation and practical instruction necessary to leverage FTIR spectroscopy as an effective and authoritative analytical tool in the study and application of this important chemical compound.

References

-

Drawell. (n.d.). Sample Preparation for FTIR Analysis. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). IR Spectroscopy of Solids. Organic Chemistry at CU Boulder. Retrieved from [Link]

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2001). Sampling Technique for Organic Solids in IR Spectroscopy.

-

Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

University of California, Los Angeles. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, September 5). 4.2: IR Spectroscopy. Retrieved from [Link]

-

Reddit. (2022, February 14). Why is the IR stretching frequency for C=O in ester larger than that of ketones?. r/chemhelp. Retrieved from [Link]

-

ResearchGate. (2021, July). FT-IR spectrum showing C-Cl stretching and O-H stretching. Retrieved from [Link]

-

University of Calgary. (n.d.). IR Spectroscopy Tutorial: Esters. Retrieved from [Link]

-

Smith, B. C. (2018, September 1). The C=O Bond, Part VII: Aromatic Esters, Organic Carbonates, and More of the Rule of Three. Spectroscopy Online. Retrieved from [Link]

-

JoVE. (2024, December 5). Video: IR Absorption Frequency: Delocalization. Retrieved from [Link]

-

Michigan State University Department of Chemistry. (n.d.). Infrared Spectrometry. Retrieved from [Link]

-

JoVE. (2024, December 5). Video: IR Frequency Region: Alkene and Carbonyl Stretching. Retrieved from [Link]

-

Chemeurope.com. (2025, July 31). C-Cl stretching: Significance and symbolism. Retrieved from [Link]

-

NIST. (n.d.). Benzoic acid, 2,4-dichloro-, methyl ester. NIST Chemistry WebBook. Retrieved from [Link]

-

Amerigo Scientific. (n.d.). This compound. Retrieved from [Link]

-

Smith, B. C. (2018, July 1). The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy Online. Retrieved from [Link]

-

SlidePlayer. (n.d.). Carbonyl - compounds - IR - spectroscopy. Retrieved from [Link]

- Schuttlefield, J. D., & Grassian, V. H. (2008). ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory. Part I: Fundamentals and Examples.

-

Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

ResearchGate. (2025, August 10). High-resolution FTIR spectroscopy of the C—Cl stretching mode of vinyl chloride. Retrieved from [Link]

-

Edubirdie. (n.d.). FTIR-ATR | Study Guide. Retrieved from [Link]

-

The Journal of Organic Chemistry. (1960). Substituent effects on the carbonyl stretching frequency of chalcones. Retrieved from [Link]

-

Taylor & Francis Online. (n.d.). High-resolution FTIR spectroscopy of the C—Cl stretching mode of vinyl chloride. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Stenutz. (n.d.). This compound. Retrieved from [Link]

-

YouTube. (2017, November 29). Carbonyl Stretching Frequencies - Part 2 - Important. Retrieved from [Link]

-

Scribd. (n.d.). IR Spectrum Analysis of Aromatic Compounds. Retrieved from [Link]

-

NIST. (n.d.). 2,4-D methyl ester. NIST Chemistry WebBook. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). ATR-FTIR. Retrieved from [Link]

-

EAG Laboratories. (n.d.). Fourier Transform Infrared Spectroscopy (FTIR). Retrieved from [Link]

-

Specac Ltd. (n.d.). Everything You Need to Know About ATR-FTIR Spectroscopy. Retrieved from [Link]

-

International Journal of ChemTech Research. (2016). Vibrational study of 2,4-Dichlorobenzoic acid by DFT. Retrieved from [Link]

Sources

- 1. This compound - Amerigo Scientific [amerigoscientific.com]

- 2. This compound | 35112-28-8 [chemicalbook.com]

- 3. FTIR (Fourier Transform Infrared Spectroscopy) [eag.com]

- 4. spectroscopyonline.com [spectroscopyonline.com]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. spectroscopyonline.com [spectroscopyonline.com]

- 8. Video: IR Frequency Region: Alkene and Carbonyl Stretching [jove.com]

- 9. Video: IR Absorption Frequency: Delocalization [jove.com]

- 10. Infrared Spectrometry [www2.chemistry.msu.edu]

- 11. ijastems.org [ijastems.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. researchgate.net [researchgate.net]

- 14. drawellanalytical.com [drawellanalytical.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Everything You Need to Know About ATR-FTIR Spectroscopy [specac.com]

- 17. 2,4-二氯苯甲酸甲酯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 18. FTIR-ATR | Study Guide - Edubirdie [edubirdie.com]

A Comprehensive Technical Guide to the Synthesis of Methyl 2,4-dichlorobenzoate

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

This guide provides an in-depth exploration of the synthesis of methyl 2,4-dichlorobenzoate, a halogenated aromatic ester, from its carboxylic acid precursor, 2,4-dichlorobenzoic acid.[1][2] While several esterification methods exist, this document focuses on the practical, scalable, and economically viable Fischer-Speier esterification. We will dissect the underlying chemical principles, provide a detailed, field-proven experimental protocol, and discuss critical parameters for optimizing reaction yield and purity. Furthermore, alternative synthetic routes are briefly reviewed to offer a comparative landscape. This paper is designed to serve as a robust resource, blending theoretical mechanisms with actionable laboratory procedures to ensure both comprehension and successful execution.

Reactant and Product Profile: Physicochemical Properties

A thorough understanding of the physical and chemical properties of both the starting material and the target compound is fundamental to a successful synthesis, influencing reaction conditions, purification strategies, and safety protocols.

Table 1: Physicochemical Data of Key Compounds

| Property | 2,4-Dichlorobenzoic Acid (Reactant) | This compound (Product) |

| CAS Number | 50-84-0[3] | 35112-28-8[1] |

| Molecular Formula | C₇H₄Cl₂O₂ | C₈H₆Cl₂O₂[1][4] |

| Molecular Weight | 191.01 g/mol | 205.04 g/mol [1] |

| Appearance | White to yellow crystalline powder[5] | Colorless liquid/oil |

| Melting Point | 136 - 140 °C | N/A |

| Boiling Point | N/A | 239 °C (lit.)[2] |

| Density | N/A | 1.386 g/mL at 25 °C (lit.)[2] |

| Refractive Index | N/A | n20/D 1.557 (lit.) |

Core Synthesis Methodology: The Fischer-Speier Esterification

The Fischer-Speier esterification, first described in 1895, remains a cornerstone of organic synthesis for converting carboxylic acids and alcohols into esters using an acid catalyst.[6] It is a classic example of nucleophilic acyl substitution.[7]

Reaction Principle and Scheme

The reaction involves heating the carboxylic acid (2,4-dichlorobenzoic acid) with an excess of an alcohol (methanol) in the presence of a strong acid catalyst, typically sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH).[7][8][9] The reaction is an equilibrium process, and specific measures are required to drive it towards the formation of the ester product.[10][11][12]

Reaction: 2,4-Dichlorobenzoic Acid + Methanol <--> this compound + Water

The "Why": Causality in Experimental Design

-

Acid Catalyst (H₂SO₄): The catalyst serves a dual purpose. It protonates the carbonyl oxygen of the carboxylic acid, significantly increasing the electrophilicity of the carbonyl carbon.[10][12][13] This "activation" is crucial because alcohols are relatively weak nucleophiles. Secondly, the acid facilitates the departure of the hydroxyl group as a water molecule, which is a much better leaving group than the hydroxide anion (HO⁻).[8]

-

Excess Methanol: Le Châtelier's principle governs this equilibrium. By using methanol as the solvent, its concentration is kept in large excess.[7][8] This high concentration of a reactant shifts the equilibrium position to the right, maximizing the yield of the methyl ester.[11][14]

-

Heat (Reflux): Esterification reactions typically require an input of thermal energy to overcome the activation energy barrier.[15] Conducting the reaction at the boiling point of the solvent (methanol, ~65°C) under reflux ensures a constant, controlled temperature and prevents the loss of volatile reagents.[9]

Reaction Mechanism

The Fischer esterification proceeds through a multi-step mechanism best described as a sequence of protonation, addition, proton transfer, and elimination steps.[7][16] A common mnemonic for this process is PADPED (Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation).[7]

Sources

- 1. This compound - Amerigo Scientific [amerigoscientific.com]

- 2. This compound | 35112-28-8 [chemicalbook.com]

- 3. fishersci.com [fishersci.com]

- 4. Benzoic acid, 2,4-dichloro-, methyl ester [webbook.nist.gov]

- 5. restoredcdc.org [restoredcdc.org]

- 6. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 10. chemguide.co.uk [chemguide.co.uk]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Fischer Esterification Reaction: Acid, Alcohol, and Ester Formation [eureka.patsnap.com]